molecular formula C6H6N2 B1346653 trans-Cyclobutane-1,2-dicarbonitrile CAS No. 3211-20-9

trans-Cyclobutane-1,2-dicarbonitrile

Cat. No. B1346653
CAS RN: 3211-20-9
M. Wt: 106.13 g/mol
InChI Key: CZPLUOCTUPJSIZ-UHFFFAOYSA-N
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Scientific Research Applications

Topochemistry and Photodimerization Research has explored the photodimerization of certain cyclobutane derivatives, highlighting the formation of cyclo-octa-1,5-cis,cis-dienes from 1,4-disubstituted s-trans-butadienes in solid states. This process, critical for understanding molecular interactions and reactions under light exposure, emphasizes the structural predictability and reactivity of cyclobutane derivatives, including trans-Cyclobutane-1,2-dicarbonitrile-like compounds (Green, Lahav, & Schmidt, 1971).

Synthesis and Reactivity The synthesis and reactivity of cyclobutane and its derivatives have been a subject of study, revealing methods for generating various cyclobutane-based structures and understanding their chemical properties. This includes the examination of cyclobutane diamines as sterically constrained building blocks for drug discovery, highlighting their utility in synthesizing novel compounds (Radchenko et al., 2010).

Catalysis and Asymmetric Synthesis Cyclobutane derivatives have found applications in catalysis, such as the cobalt-catalyzed coupling of ethylene with enynes to produce chiral cyclobutane products. This demonstrates the potential of cyclobutane structures in facilitating the synthesis of complex molecules from simple precursors, contributing significantly to synthetic and medicinal chemistry (Pagar & RajanBabu, 2018).

Antiproliferative Activity Certain cyclobutane-1,1,2,2-tetracarbonitrile derivatives have shown significant activity against various cancer cell lines. This suggests the potential of cyclobutane derivatives in developing novel anticancer agents, where the structural features of cyclobutane play a crucial role in their biological activity (Mar'yasov et al., 2020).

Safety And Hazards

The safety information available indicates that TCBD has a GHS02 signal word “Danger” and hazard statement H2253.


Future Directions

The future directions for TCBD are not readily available in the search results. However, given its use as an intermediate in the production of acrylonitrile4, it may have potential applications in the synthesis of other compounds.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific technical documents or peer-reviewed papers.


properties

IUPAC Name

(1R,2R)-cyclobutane-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c7-3-5-1-2-6(5)4-8/h5-6H,1-2H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPLUOCTUPJSIZ-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40880883
Record name 1,2-cyclobutanedicarbonitrile, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Cyclobutane-1,2-dicarbonitrile

CAS RN

3211-20-9
Record name trans-1,2-Dicyanocyclobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3211-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-cyclobutanedicarbonitrile, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-1,2-dicyanocyclobutane
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